molecular formula C10H15N3O3 B1491268 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097998-02-0

2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1491268
CAS RN: 2097998-02-0
M. Wt: 225.24 g/mol
InChI Key: GPXZVENWLVBRTC-UHFFFAOYSA-N
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Description

The compound “2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen . The “2-ethyl” and “5-glycyl” parts suggest that there are ethyl and glycyl (amino acid) substituents attached to the pyrrole ring.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring with ethyl and glycyl substituents. Pyrrole rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives them stability and unique chemical properties.

Scientific Research Applications

Synthesis of Polyhydrogenated Pyrrolopyrroles

This compound serves as a precursor in the synthesis of polyhydrogenated pyrrolopyrroles, which are important in the development of new materials with optoelectronic properties . The process involves a domino reaction with aminocrotonic acid esters, leading to a variety of derivatives with potential applications in electronics and photonics.

Development of Pigments

Derivatives of this compound are used to create pigments with varied applications . The structural flexibility allows for the synthesis of pigments that can be tailored for specific color and stability requirements, which is crucial in industries such as textiles and coatings.

Biological Activity

The bicyclic structure of this compound is central to numerous compounds characterized by a variety of biological activities . It has been found to be a core structure in the development of inhibitors for protein methyltransferases and glycosyltransferases, which are key targets in therapeutic drug development.

Serotonin Receptor Modulation

Compounds derived from 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione have been studied as agonists and antagonists of various serotonin 5-HT-receptors . These receptors play a significant role in neurological processes, and modulation of these receptors can lead to potential treatments for psychiatric disorders.

Integrin VLA-4 Antagonists

The compound’s derivatives are also being explored as antagonists of integrin VLA-4 . This integrin is involved in immune responses and inflammation, and antagonists can be used in the treatment of autoimmune diseases and certain types of cancer.

Analogues of Antibacterial Fluoroquinolones

Research has shown that structural analogs of this compound have promising antibacterial properties, similar to fluoroquinolones . This opens up possibilities for the development of new antibacterial agents that can be used to combat resistant bacterial strains.

Future Directions

The study of pyrrole derivatives is a rich field with many potential applications in medicinal chemistry, materials science, and other areas . “2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” could be of interest for future research, given the biological activity of many pyrrole derivatives.

properties

IUPAC Name

2-(2-aminoacetyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-13-9(15)6-4-12(8(14)3-11)5-7(6)10(13)16/h6-7H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXZVENWLVBRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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